Thymol

概述

描述

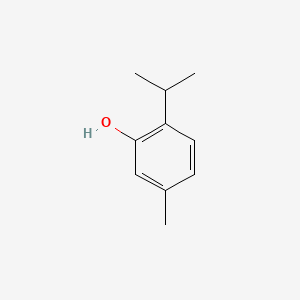

百里香酚,也称为2-异丙基-5-甲基苯酚,是一种天然单萜类苯酚衍生物,属于对伞花烃。它存在于百里香(Thymus vulgaris)和艾蒿等植物的精油中。 百里香酚呈白色晶体状,具有令人愉悦的芳香气味和强烈的抗菌特性 。 它在水中略微溶解,但在醇和其他有机溶剂中高度溶解 .

准备方法

合成路线和反应条件: 百里香酚可以通过间甲酚与丙烯的烷基化反应合成。 该反应包含以下步骤:[ \text{CH}3\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{CHCH}_3 \rightarrow (\text{CH}_3)_2\text{CH}\text{CH}_3\text{C}_6\text{H}_3\text{OH} ] 该反应通常在酸性条件下进行,使用硫酸或氯化铝等催化剂 {_svg_3}.

工业生产方法: 百里香酚的工业生产通常涉及从百里香精油中提取。 传统方法包括蒸汽蒸馏、索氏提取、浸泡法和回流提取 。 近年来,乙醇、柠檬烯和乳酸乙酯等绿色溶剂已在加压液体萃取中用于从百里香植物中提取百里香酚 .

反应类型:

氧化: 百里香酚可以氧化形成百里香氢醌和百里香苯醌。

还原: 百里香酚可以还原形成二氢百里香酚。

取代: 百里香酚可以进行亲电芳香取代反应,例如硝化、磺化和卤化。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 在受控条件下使用硝酸、硫酸和卤素(氯、溴)等试剂。

主要产品:

氧化: 百里香氢醌、百里香苯醌。

还原: 二氢百里香酚。

取代: 百里香酚的硝化、磺化和卤化衍生物。

科学研究应用

Pharmacological Applications

Thymol exhibits a range of pharmacological properties that make it a candidate for therapeutic use.

Antimicrobial Activity:

this compound has demonstrated potent antimicrobial effects against various pathogens. It has been shown to inhibit the growth of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and fungi, making it valuable in medical and agricultural settings. In particular, this compound's ability to disrupt biofilm formation in MRSA highlights its potential as an adjunct to antibiotic therapy .

Antioxidant Properties:

Research indicates that this compound acts as a free radical scavenger, reducing oxidative stress in cells. For instance, studies have shown that this compound can attenuate oxidative stress induced by hydrogen peroxide in intestinal cell lines, suggesting its protective role against cellular damage .

Anti-inflammatory Effects:

this compound has been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .

Respiratory Health:

The compound is noted for its potential benefits in respiratory health. This compound's aromatic properties can aid in relieving congestion and promoting clear breathing when used in inhalation therapies .

Agricultural Applications

This compound is increasingly recognized for its role as a natural pesticide and fungicide:

Natural Pesticide:

In agriculture, this compound serves as an effective alternative to synthetic pesticides. Its application helps protect crops from pests while minimizing environmental impact. Studies have confirmed its efficacy against various agricultural pathogens without the adverse effects associated with chemical pesticides .

Fungicidal Properties:

this compound exhibits antifungal activity against common plant pathogens, thus contributing to sustainable farming practices by reducing reliance on synthetic fungicides .

Food Preservation

This compound's antimicrobial properties extend into the food industry:

Preservative Use:

this compound is utilized as a natural preservative due to its ability to inhibit microbial growth in food products. It has been shown to effectively extend the shelf life of perishable items such as meat and dairy products by preventing spoilage .

Food Safety:

The compound's application in food packaging materials enhances safety by providing antimicrobial barriers that protect food from contamination .

Personal Care Products

This compound's antiseptic and aromatic qualities make it a popular ingredient in personal care products:

Oral Hygiene:

this compound is commonly found in mouthwashes and dental care products due to its effectiveness against oral bacteria and its ability to combat bad breath .

Cosmetics and Cleaning Products:

Its pleasant scent and antimicrobial properties make this compound a favored component in soaps, shampoos, and household cleaners, providing natural alternatives to synthetic chemicals .

Case Study 1: this compound Against MRSA

A study evaluated the efficacy of this compound against MRSA biofilms. Results indicated that this compound not only inhibited biofilm formation but also disrupted established biofilms, suggesting its potential use alongside conventional antibiotics for treating resistant infections .

Case Study 2: this compound in Food Preservation

Research conducted on the application of this compound in meat preservation demonstrated significant reductions in microbial load compared to untreated controls. This study supports this compound’s role as a viable natural preservative that can enhance food safety while extending shelf life .

作用机制

百里香酚通过各种分子靶点和途径发挥作用:

相似化合物的比较

百里香酚通常与其他酚类化合物进行比较,例如香芹酚和百里醌:

百里香酚的独特性: 百里香酚独特地结合了抗菌、抗炎和抗氧化特性,以及其宜人的香气,使其成为各种应用中的多功能化合物。

类似化合物:

- 香芹酚

- 百里醌

- 丁香酚

- 薄荷醇

百里香酚因其在多个领域的均衡功效而脱颖而出,使其成为科学研究和工业应用中具有价值的化合物。

生物活性

Thymol, a monoterpenoid phenol, is primarily derived from thyme oil and is recognized for its diverse biological activities. Its chemical structure, characterized by a hydroxyl group on a cymene backbone, contributes to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects through various studies and case analyses.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that this compound can decrease cell viability in bacterial strains by up to 99% and effectively disrupt biofilm formation in Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|

| Staphylococcus aureus | 1-32 μg/mL | Significant reduction |

| Pseudomonas aeruginosa | 8.4 ± 0.8 μg/mL | Disperses pre-formed biofilms |

| Escherichia coli | 50 μg/mL | Inhibits growth |

Studies have shown that this compound reduces the expression of genes associated with virulence and biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a treatment option for infections caused by this pathogen .

Antioxidant Properties

This compound's antioxidant capabilities are well-documented, demonstrating its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. For instance, this compound has been shown to decrease lipid peroxidation in V79 Chinese hamster lung fibroblast cells at concentrations as low as 25 μg/mL .

Table 2: Antioxidant Activity of this compound

| Study Reference | Concentration (μM) | Observed Effect |

|---|---|---|

| Kruk et al., 2000 | Not specified | Increased antioxidant enzyme activity |

| Archana et al., 2011 | 25 | Decreased lipid peroxidation |

| Cabello et al., 2015 | 250 | Attenuated oxidative stress |

This compound has also demonstrated the ability to inhibit reactive oxygen species (ROS) production and myeloperoxidase activity in human neutrophils, further supporting its role as an effective antioxidant .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. A study utilizing this compound-loaded chitosan nanoparticles revealed significant membrane stabilization against hypotonicity-induced hemolysis, indicating its protective effects on cell membranes .

Table 3: Anti-inflammatory Potential of this compound

| Formulation | Percent Membrane Stabilization (%) |

|---|---|

| This compound (0.5 mg/mL) | 84.11 |

| This compound-loaded NPs (0.5 mg/mL) | 89.60 |

| Diclofenac sodium (0.2 mg/mL) | 91.07 |

These findings suggest that this compound not only acts as an anti-inflammatory agent but also enhances the efficacy of nanoparticle formulations for improved therapeutic outcomes.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. A study highlighted its ability to alter neuronal firing modes in snails, suggesting potential implications for neurodegenerative conditions .

Case Study: Neuroprotective Mechanisms

In a controlled experiment involving ischemic neuronal injury models, this compound exhibited protective effects by reducing neuronal damage and improving recovery outcomes when administered post-injury . This positions this compound as a candidate for further investigation in neuroprotective therapies.

常见问题

Basic Research Questions

Q. How do researchers determine the minimum inhibitory concentration (MIC) of thymol against bacterial strains?

Methodological Answer: MIC is typically assessed using broth microdilution assays per CLSI guidelines. Serial dilutions of this compound (e.g., 64–256 µg/ml) are tested against bacterial strains (e.g., Staphylococcus aureus), with growth inhibition monitored via optical density. MIC is defined as the lowest concentration showing no visible growth after 24 hours. Variability in MIC values across strains (e.g., MSSA vs. MRSA) should be analyzed using ANOVA, with factors like bacterial resistance mechanisms and this compound solubility considered .

Q. What experimental designs are used to evaluate this compound's cytotoxicity in cancer cell lines?

Methodological Answer: Cytotoxicity is quantified via MTT or CCK-8 assays, measuring cell viability after 24-hour this compound exposure (e.g., 0–400 µM in AGS gastric cells). Dose-response curves are generated, and IC50 values calculated. Apoptosis is confirmed using Annexin V/PI staining with flow cytometry, while ROS induction is validated via DCF-DA fluorescence. Statistical significance (p < 0.05) is assessed using one-way ANOVA with post-hoc tests .

Q. How is this compound's antioxidant capacity measured in vitro?

Methodological Answer: Common assays include DPPH/ABTS radical scavenging (measuring IC50 values), FRAP for reducing power, and lipid peroxidation inhibition (e.g., MDA reduction in oxidative stress models). This compound’s metal-chelating activity is assessed using ferrous ion chelation assays. Data are normalized to standard antioxidants (e.g., ascorbic acid) and analyzed via regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s anti-inflammatory effects across different disease models?

Methodological Answer: Discrepancies may arise from concentration-dependent effects (e.g., subinhibitory vs. therapeutic doses) or model-specific pathways. For colitis studies (e.g., DSS-induced mice), validate outcomes using multiple parameters: disease activity index (DAI), colon length, MPO activity, and cytokine profiling (IL-6, TNF-α). Compare results across in vitro (e.g., RAW 264.7 macrophages) and in vivo systems, adjusting for bioavailability differences .

Q. What molecular mechanisms underlie this compound’s inhibition of bacterial virulence factors at subinhibitory concentrations?

Methodological Answer: Sub-MIC this compound (e.g., 32 µg/ml) suppresses toxin secretion (e.g., SEA/SEB in S. aureus) via qRT-PCR analysis of agr quorum-sensing genes and RNAIII. Hemolysin activity is quantified using erythrocyte lysis assays. Transcriptomic profiling (RNA-seq) can identify downregulated virulence genes, validated via Western blot .

Q. How do researchers design experiments to study this compound’s synergistic interactions with other compounds?

Methodological Answer: Factorial designs (e.g., 2² or 3³ matrices) test combinations (e.g., this compound + carvacrol). Synergy is calculated using fractional inhibitory concentration indices (FICI ≤ 0.5). For antioxidant synergy, response surface methodology (RSM) optimizes variables (e.g., this compound, sesamol concentrations), with data fitted to polynomial models .

Q. What in silico and in vivo approaches are used to predict this compound sulfate’s immunomodulatory effects?

Methodological Answer: Molecular docking (e.g., Discovery Studio) identifies this compound sulfate’s binding to immune targets (e.g., KDM5A, PTK2B). Mendelian randomization (MR) links genetic variants to immune cell modulation. In vivo, measure plasma this compound sulfate via LC-MS and correlate with immune cell counts (e.g., CD4+ T cells) in hyperthyroidism or COVID-19 models .

Q. Data Analysis & Reproducibility

Q. Why do studies report variability in this compound’s essential oil content and bioactivity?

Methodological Answer: Natural variation arises from plant genotype, extraction method (e.g., hydrodistillation vs. GC-MS), and environmental factors (soil, climate). Standardize protocols using certified reference materials (e.g., this compound ≥98% purity) and report yield as mg/g dry weight. Meta-analyses can quantify variability across studies .

Q. How should researchers address conflicting data on this compound’s pro-apoptotic vs. cytoprotective effects?

Methodological Answer: Context-dependent effects (e.g., cancer vs. normal cells) require careful model selection. In cancer cells, validate apoptosis via caspase-3 activation and PARP cleavage. In normal cells, assess cytoprotection using oxidative stress markers (e.g., SOD, CAT activity). Dose-response curves and time-course experiments clarify biphasic effects .

Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects?

Methodological Answer: Nonlinear regression (e.g., log-dose vs. response) fits IC50/EC50 values. For multi-group comparisons (e.g., control vs. This compound vs. combination therapy), use mixed-effects models with Tukey’s post-hoc test. Report effect sizes (Cohen’s d) and confidence intervals to enhance reproducibility .

属性

IUPAC Name |

5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSRCZKZVOBKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034972 | |

| Record name | Thymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid with an herbal odor like thyme; [HSDB] White crystalline solid with an odor like phenol; [MSDSonline], Solid, White crystals, powerful, sweet-medicinal, herbaceous, warm, aromatic odour | |

| Record name | Thymol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thymol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233 °C, 231.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

110 °C (230 °F) (Closed cup) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 900 mg/L at 20 °C, In water: 0.098 g in 100 g at 25 °C, 1 g dissolves in about 1000 mL water, 1 mL alcohol, 0.7 mL chloroform, 1.5 mL ether, 1.7 mL olive oil at 25 °C; soluble in glacial acetic acids, oils, fixed alkali hydroxide, Slightly soluble in glycerol, 0.9 mg/mL at 20 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thymol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9699 g/cu cm at 25 °C | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0022 [mmHg], VP: 1 mm Hg at 64 °C, VP: 12.7 Pa at 40 °C, 0.016 mm Hg at 25 °C | |

| Record name | Thymol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The potent role of thymol, a natural compound, in modulation of macrophage activity was evaluated by determining all the sequential steps involved during phagocytosis. We found a significant increase in the proliferation of splenocytes in the presence of thymol and it proved to be a good mitogen. Uptake capacity of macrophages was enhanced due to increased membrane fluidity after treatment with thymol and it also increases lysosomal activity of macrophages. Data of superoxide anion generation revealed the involvement of thymol in the generation of respiratory burst as it potentiated this property of macrophages at a concentration of 150 uM. In the case of TNF-a, IL-1beta and PGE(2) a decreased level of secretion was observed 154 pg/mL, 736.1 pg/mL, and 151 pg/mL respectively when compared with lipopolysaccharide treated cells, where the level of these cytokines was significantly high. We also determined the anti-complementary activity of thymol which showed to be more effective than rosmarinic acid. Thus, the results obtained from the study suggest the potential role of thymol as a natural immunostimulatory drug which can be used in the treatment of various immunological disorders. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, translucent crystals or plates from ethyl acetate, acetic acid or dimethyl carbonate | |

CAS No. |

89-83-8 | |

| Record name | Thymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thymol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J50XA376E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.6 °C, 51.5 °C | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。